
1-(3-Diethylaminopropyl)-3-(3-piperidinobutylamino)indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Diethylaminopropyl)-3-(3-piperidinobutylamino)indazole is a synthetic organic compound that belongs to the class of indazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Diethylaminopropyl)-3-(3-piperidinobutylamino)indazole typically involves multi-step organic reactions. The process may start with the preparation of the indazole core, followed by the introduction of the diethylaminopropyl and piperidinobutylamino groups through various substitution reactions. Common reagents used in these steps include alkyl halides, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Diethylaminopropyl)-3-(3-piperidinobutylamino)indazole can undergo several types of chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(3-Diethylaminopropyl)-3-(3-piperidinobutylamino)indazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Diethylaminopropyl)-3-(3-piperidinobutylamino)benzene
- 1-(3-Diethylaminopropyl)-3-(3-piperidinobutylamino)pyridine
Uniqueness
Compared to similar compounds, 1-(3-Diethylaminopropyl)-3-(3-piperidinobutylamino)indazole may exhibit unique properties due to the indazole core, which can influence its biological activity and chemical reactivity. The presence of both diethylaminopropyl and piperidinobutylamino groups can also contribute to its distinct pharmacological profile.
Propiedades
Número CAS |
88837-00-7 |
|---|---|
Fórmula molecular |
C23H39N5 |
Peso molecular |
385.6 g/mol |
Nombre IUPAC |
1-[3-(diethylamino)propyl]-N-(3-piperidin-1-ylbutyl)indazol-3-amine |
InChI |
InChI=1S/C23H39N5/c1-4-26(5-2)16-11-19-28-22-13-8-7-12-21(22)23(25-28)24-15-14-20(3)27-17-9-6-10-18-27/h7-8,12-13,20H,4-6,9-11,14-19H2,1-3H3,(H,24,25) |
Clave InChI |
QYLRPDMRBDMYHV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCN1C2=CC=CC=C2C(=N1)NCCC(C)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


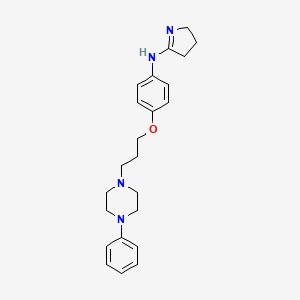
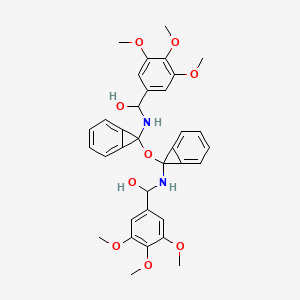

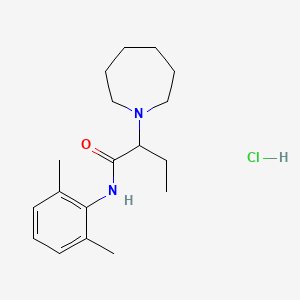


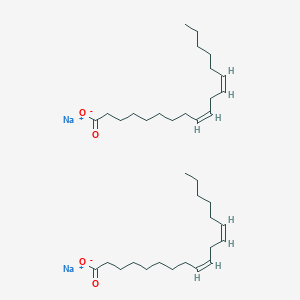
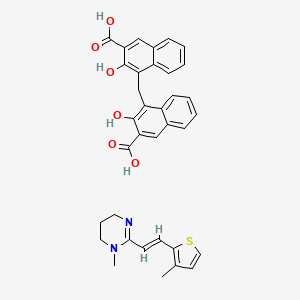
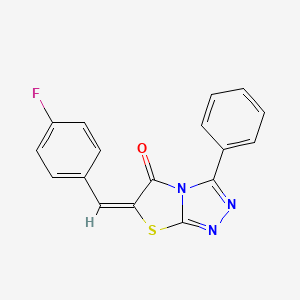
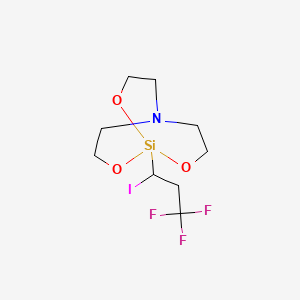
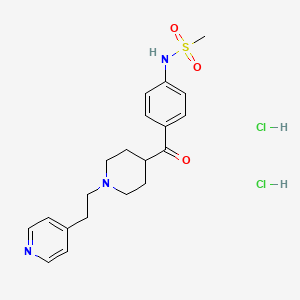
![oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide](/img/structure/B15190308.png)
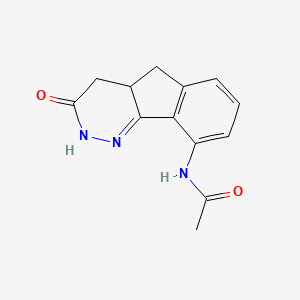
![magnesium;2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(oxidocarbamoyl)piperazine-1-carboxylate](/img/structure/B15190320.png)
